molecular formula C14H16ClNO2 B017023 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone CAS No. 59084-15-0

1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone

Cat. No.: B017023
CAS No.: 59084-15-0
M. Wt: 265.73 g/mol
InChI Key: BDXCKRRHAYAQCI-UHFFFAOYSA-N
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Description

1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone is a chemical compound with the molecular formula C14H16ClNO2 and a molecular weight of 265.74 g/mol It is a derivative of piperidine, a heterocyclic amine, and contains a chlorobenzoyl group attached to the piperidine ring

Scientific Research Applications

Preparation Methods

The synthesis of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone typically involves the acylation of piperidine derivatives. One common method includes the reaction of 4-chlorobenzoyl chloride with 1-(piperidin-4-yl)ethanone under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring structure allows it to bind to various biological targets, modulating their activity. For example, it may inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission . Additionally, the chlorobenzoyl group contributes to its binding affinity and specificity towards certain receptors.

Comparison with Similar Compounds

1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone can be compared with other piperidine derivatives, such as:

    Piperine: A naturally occurring alkaloid with antioxidant and anti-inflammatory properties.

    Evodiamine: Known for its anticancer and anti-inflammatory activities.

    Matrine: Exhibits antimicrobial and anticancer effects.

    Berberine: Used for its antimicrobial and antidiabetic properties.

    Tetrandine: Known for its anti-inflammatory and anticancer activities.

The uniqueness of this compound lies in its specific structural features, such as the chlorobenzoyl group, which imparts distinct chemical and biological properties compared to other piperidine derivatives.

Properties

IUPAC Name

1-[4-(4-chlorobenzoyl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO2/c1-10(17)16-8-6-12(7-9-16)14(18)11-2-4-13(15)5-3-11/h2-5,12H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXCKRRHAYAQCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80337785
Record name 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59084-15-0
Record name 1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80337785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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